Tetraphenylphosphanium;hydrobromide

Description

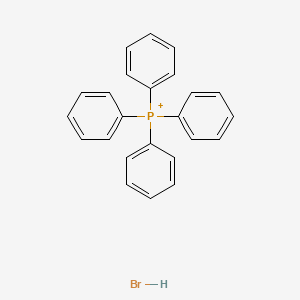

Tetraphenylphosphonium hydrobromide (chemical formula: (C₆H₅)₄P⁺Br⁻, molecular weight: 419.30 g/mol) is a quaternary phosphonium salt characterized by four phenyl groups bonded to a central phosphorus atom, with a bromide counterion. It is a white crystalline solid with a high melting point of 294–296°C, indicative of its thermal stability . This compound is widely utilized in organic synthesis, catalysis, and materials science due to its role as a phase-transfer catalyst and its ability to stabilize reactive intermediates. Its lipophilic nature, derived from the aromatic phenyl groups, enhances solubility in non-polar solvents, making it valuable in biphasic reactions .

Properties

Molecular Formula |

C24H21BrP+ |

|---|---|

Molecular Weight |

420.3 g/mol |

IUPAC Name |

tetraphenylphosphanium;hydrobromide |

InChI |

InChI=1S/C24H20P.BrH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1; |

InChI Key |

BRKFQVAOMSWFDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with phenyl bromide in the presence of a catalyst such as nickel chloride. The reaction is typically carried out in a solvent like n-octanol at a temperature of 195°C for about 6 hours, yielding a product with an 89% yield .

Industrial Production Methods: In industrial settings, the synthesis of tetraphenylphosphonium bromide follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing environmental impact. The use of environmentally friendly solvents and catalysts is emphasized to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions: Tetraphenylphosphonium bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

Oxidizing Agents: Oxidizing agents like hydrogen peroxide can be used in oxidation reactions.

Reducing Agents: Reducing agents such as sodium borohydride can be employed in reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield tetraphenylphosphonium hydroxide.

Scientific Research Applications

Tetraphenylphosphonium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between immiscible phases.

Biology: It is employed in studies involving ion transport and membrane potential due to its ability to interact with biological membranes.

Medicine: Research has explored its potential in drug delivery systems and as a component in pharmaceutical formulations.

Mechanism of Action

The mechanism by which tetraphenylphosphonium bromide exerts its effects involves its role as a phase-transfer catalyst. It facilitates the transfer of ions between immiscible phases by forming ion pairs with the ions in the aqueous phase and transferring them to the organic phase. This enhances the reaction rate and efficiency of the overall process .

Comparison with Similar Compounds

Research Findings and Trends

Recent studies emphasize the tunability of phosphonium salts for specific applications:

- Green Chemistry : Tetraoctylphosphonium bromide is emerging as a sustainable solvent in biphasic systems, reducing reliance on volatile organic compounds .

- Fluorination Reactions : (Bromodifluoromethyl)triphenylphosphonium bromide enables efficient C–F bond formation, a critical step in agrochemical and pharmaceutical synthesis .

- Drug Delivery : Hydrophilic phosphonium salts, such as the 3-hydroxy-2-methylpropyl derivative, show promise in crossing biological membranes, addressing limitations of traditional lipophilic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.